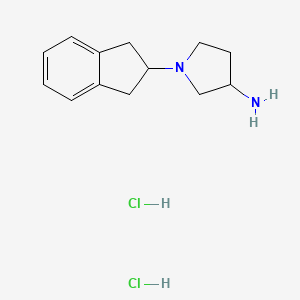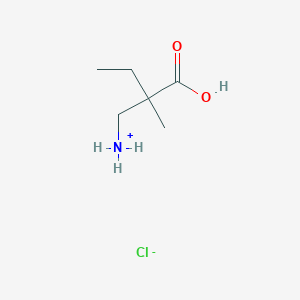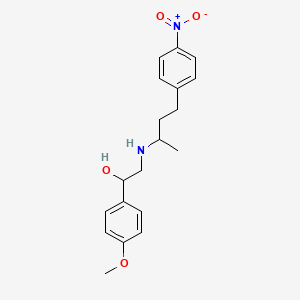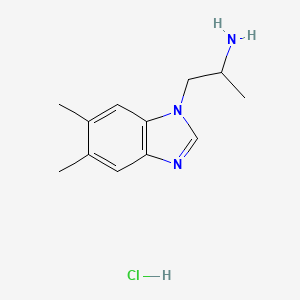
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine dihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule . Unfortunately, the specific molecular structure of “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine dihydrochloride” is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, and boiling point . The specific physical and chemical properties of “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine dihydrochloride” are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Research on the synthesis and structural analysis of compounds related to 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine dihydrochloride has been a significant focus. Studies have examined the recyclization of isopropyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl(oxo)acetates, leading to the formation of various derivative compounds. These processes involve complex reactions that yield compounds with distinct structural and chemical properties. For instance, the reaction of monocyclic 1H-pyrrole-2,3-diones with thiourea has led to the formation of unique compounds with potential applications in various fields of chemistry and pharmacology (Silaichev, Aliev, & Maslivets, 2008) (Dmitriev, Silaichev, Slepukhin, & Maslivets, 2011).
Pyrrole and Pyrrole Derivatives
- Pyrrole derivatives, such as pyrrolines and pyrrolidines, are crucial in various biological molecules, including heme and chlorophyll. These compounds have been prepared by condensation of amines with carbonyl-containing compounds. Pyrrolidinones, for example, are nonaromatic cyclic amide systems widely used as intermediates, wetting agents, and solvents. They demonstrate low toxicity and are derived from reactions involving butyrolactone with ammonia or primary amine (Anderson & Liu, 2000).
Cytotoxic Evaluation and Potential Anticancer Agents
- A novel synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives has been reported, with compounds synthesized showing potential cytotoxic effects against specific cancer cell lines. This research opens pathways for the development of novel cancer treatments and underscores the role of complex organic compounds in pharmacological research (Udayakumar, Gowsika, & Pandurangan, 2017).
Functional Derivatives and Potential Applications
- Compounds related to 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine dihydrochloride serve as essential intermediates in the synthesis of a variety of functional derivatives. These compounds have potential applications in the pharmaceutical industry and other fields requiring specialized chemical compounds (Silaichev, Dmitriev, Aliev, & Maslivets, 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c14-12-5-6-15(9-12)13-7-10-3-1-2-4-11(10)8-13;;/h1-4,12-13H,5-9,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAYXHYKVITTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(6-Phenylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1469817.png)


![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1469820.png)
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride](/img/structure/B1469821.png)
![Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride](/img/structure/B1469824.png)


![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1469827.png)

